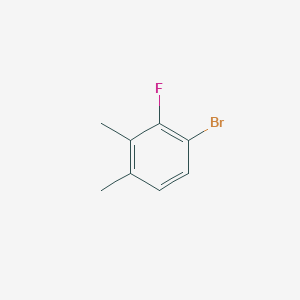
1-Bromo-2-fluoro-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 3,4-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by selective halogenation. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated or brominated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-fluoro-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3,4-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of benzenonium intermediates, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-dimethylbenzene
- 2-Bromo-4-fluoro-1,3-dimethylbenzene
- 2-Bromo-1,4-dimethylbenzene
Uniqueness
1-Bromo-2-fluoro-3,4-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms provides distinct chemical properties compared to other similar compounds, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H8BrF |
|---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
JPGBZICVUGQNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



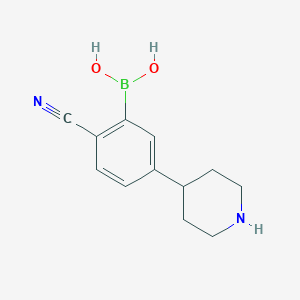
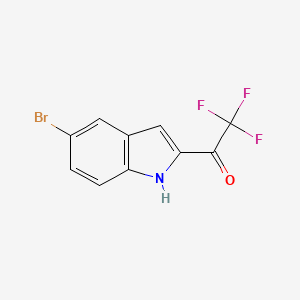
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
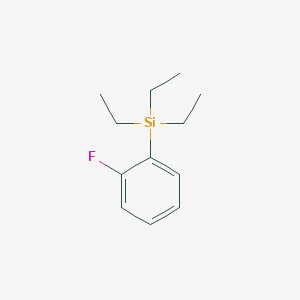
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
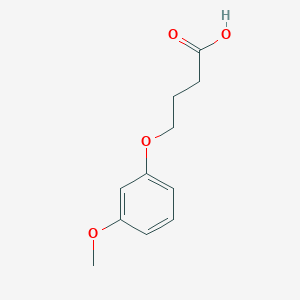
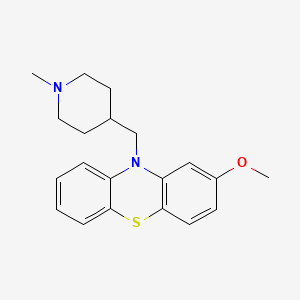

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)

![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
